
Marinobufagenin
Übersicht
Beschreibung
Marinobufagenin (MBG) is an endogenous bufadienolide, a class of cardiotonic steroids (CTS) structurally related to bufotoxins found in amphibians. It is synthesized in mammals via the "acidic" bile acid pathway, primarily in the adrenal cortex and placenta, and acts as a specific ligand of Na+/K+-ATPase (NKA) . MBG plays a critical role in sodium homeostasis, blood pressure regulation, and fibrotic signaling. Elevated MBG levels are implicated in salt-sensitive hypertension, preeclampsia, renal failure, and cardiovascular remodeling .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Marinobufagenin beinhaltet komplexe organische Reaktionen. Eine Methode beinhaltet die Isolierung der Verbindung aus dem kristallisierten Gift von Bufo marinus unter Verwendung der Dünnschichtchromatographie. Der Syntheseweg umfasst typischerweise mehrere Schritte, darunter die Bildung der Bufadienolid-Kernstruktur und die anschließende Funktionalisierung zur Gewinnung von this compound.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound ist nicht weit verbreitet, wahrscheinlich aufgrund seiner komplexen Struktur und der Schwierigkeit, es in großen Mengen zu synthetisieren. Die meisten verfügbaren this compound werden aus natürlichen Quellen gewonnen, wie z. B. den Hautsekreten von Kröten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Marinobufagenin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind entscheidend für die Modifikation der Verbindung für verschiedene Anwendungen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene oxidierte Derivate von this compound ergeben, während Reduktion reduzierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Health
Marinobufagenin has been implicated in the pathogenesis of cardiovascular diseases. Studies indicate that elevated levels of this compound correlate with hypertension and heart failure. For instance, research has shown that this compound levels are significantly increased in patients with end-stage renal disease, suggesting a role in cardiovascular fibrosis and other related conditions .
Table 1: this compound and Cardiovascular Conditions
Chronic Kidney Disease
This compound plays a critical role in chronic kidney disease (CKD). It has been identified as a biomarker for renal damage, with studies showing that higher concentrations are associated with increased albuminuria and decline in glomerular filtration rate (GFR) . The compound's interaction with mineralocorticoid receptors has also been explored as a therapeutic target for managing CKD.
Case Study:
In a cross-sectional study involving patients with non-advanced chronic kidney disease, urinary this compound levels were measured to assess its potential as a diagnostic marker. The results indicated a significant relationship between elevated this compound and renal impairment .
Anti-inflammatory Properties
Recent investigations have uncovered this compound's anti-inflammatory effects. It has been shown to inhibit neutrophil migration and reduce pro-inflammatory cytokine levels in vivo and in vitro. For example, treatment with this compound significantly decreased levels of interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) in zymosan-stimulated peritoneal macrophages without exhibiting cytotoxicity .
Table 2: Effects of this compound on Inflammatory Cytokines
Cytokine | Effect of this compound Treatment |
---|---|
IL-1β | Reduced by 62% |
IL-6 | Reduced by 48% |
TNF-α | No significant change |
Mechanistic Insights
The mechanisms through which this compound exerts its effects involve modulation of immune responses and inhibition of Na+/K+-ATPase activity. This dual action not only influences fluid balance but also impacts inflammatory pathways, making it a candidate for therapeutic interventions in various diseases.
Wirkmechanismus
Marinobufagenin is part of the bufadienolide family of compounds, which includes other cardiotonic steroids such as ouabain and digoxin . These compounds share a common mechanism of action by inhibiting Na+/K±ATPase, but they differ in their potency, selectivity, and physiological effects . For example, ouabain has a higher affinity for the sodium-potassium pump compared to this compound, making it more potent in its effects . Digoxin, on the other hand, is widely used in clinical settings for treating heart failure and arrhythmias .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Structural Similarities and Differences
Bufadienolides
- Telocinobufagin and Bufalin: Like MBG, these are bufadienolides with a steroid core containing a six-membered lactone ring. However, MBG has a unique 14β,15β-epoxide group and lacks the hydroxyl group at C14 present in bufalin. This structural distinction reduces MBG’s affinity for NKA compared to bufalin (Kd: 2.3 µM vs. 125 nM) .
- Cinobufotalin (CB): A bufadienolide from toad venom, CB shares a similar steroid backbone with MBG but differs in hydroxylation patterns. Both compounds upregulate ENKUR expression in cancer cells, but CB exhibits stronger anti-tumor activity .
Cardenolides
- Ouabain and Digoxin: These cardenolides have a five-membered lactone ring, unlike the six-membered ring in bufadienolides. MBG’s IC₅₀ for NKA inhibition (1.2 µM) is higher than ouabain (0.8 µM) and digoxin (2.0 µM) in rodent models .
Table 1: Structural and Binding Properties
Compound | Core Structure | Lactone Ring | Key Functional Groups | NKA IC₅₀ (Rodent) |
---|---|---|---|---|
Marinobufagenin | Bufadienolide | Six-membered | 14β,15β-epoxide | 1.2 µM |
Bufalin | Bufadienolide | Six-membered | C14-OH | 0.11 µM |
Ouabain | Cardenolide | Five-membered | C19-CHO | 0.8 µM |
Digoxin | Cardenolide | Five-membered | C12-OH | 2.0 µM |
Functional Comparison
Na+/K+-ATPase Inhibition
- MBG: Preferentially inhibits the α1 isoform of NKA in rodents, though conflicting studies suggest similar α2/α3 selectivity as other CTS . It induces vasoconstriction and sodium retention at nanomolar concentrations .
- Ouabain: Targets α2/α3 isoforms, affecting cardiac contractility and calcium signaling.
- Bufalin : Exhibits higher potency in NKA inhibition (IC₅₀: 0.11 µM) and stronger pro-apoptotic effects in cancer cells compared to MBG .
Fibrotic Signaling
- MBG: Activates TGF-β/SMAD and Erk1/2 pathways, leading to collagen production in cardiac fibroblasts. Immunoneutralization of MBG reverses fibrosis in hypertensive rats .
- Digoxin : Lacks profibrotic effects at therapeutic doses but exacerbates fibrosis at toxic concentrations .
Table 2: Physiological and Pathological Effects
Compound | Key Physiological Role | Pathological Association | Fibrotic Activity |
---|---|---|---|
This compound | Sodium excretion, BP regulation | Salt-sensitive hypertension, preeclampsia | High (TGF-β activation) |
Ouabain | Volume regulation, inotropy | Heart failure, cardiac hypertrophy | Low |
Bufalin | Apoptosis induction | Cancer progression | Moderate |
Pathological Roles in Human Diseases
- Salt-Sensitive Hypertension : MBG levels correlate with urinary sodium excretion and aortic stiffness. Dietary sodium restriction reduces MBG and ameliorates hypertension .
- Preeclampsia: Elevated MBG causes vasoconstriction and placental ischemia, making it a diagnostic marker .
- Renal Fibrosis : MBG stimulates collagen synthesis in renal cells, contributing to uremic cardiomyopathy .
Biologische Aktivität
Marinobufagenin (MBG) is a naturally occurring cardiotonic steroid belonging to the bufadienolide family, which has garnered attention for its diverse biological activities, particularly in cardiovascular and renal health. This article explores the biological activity of MBG, highlighting its mechanisms of action, clinical implications, and recent research findings.
Overview of this compound
MBG is synthesized in the adrenal cortex and is involved in various physiological processes, including regulation of blood pressure and fluid balance. It primarily exerts its effects by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase), leading to alterations in cellular ion homeostasis. The following sections detail its biological activities and clinical relevance.
1. Inhibition of Na+/K+-ATPase:
MBG binds to Na+/K+-ATPase, resulting in increased intracellular sodium levels and subsequent calcium influx through sodium-calcium exchangers. This action can lead to positive inotropic effects on cardiac muscle, but it also contributes to vasoconstriction and fluid retention.
2. Anti-inflammatory Properties:
Recent studies have demonstrated that MBG possesses anti-inflammatory effects by inhibiting neutrophil migration and reducing pro-inflammatory cytokine levels such as IL-1 and IL-6 without cytotoxicity to macrophages .
1. Cardiovascular Health
MBG levels are significantly elevated in conditions such as hypertension, heart failure, and chronic kidney disease (CKD). Elevated MBG has been associated with increased cardiovascular risk and renal damage .
2. Renal Function
In patients with end-stage renal disease, plasma levels of MBG are markedly increased. Studies indicate a correlation between MBG concentrations and markers of renal damage such as albuminuria and decline in glomerular filtration rate (GFR) . In animal models, MBG infusion has led to renal fibrosis and hypertension, suggesting its role as a pathogenic factor in kidney diseases .
Research Findings
Recent research has provided significant insights into the biological activity of MBG:
Case Studies
Case Study 1: Chronic Kidney Disease
A study involving 40 hypertensive subjects revealed that higher plasma MBG levels correlated with increased albuminuria and proteinuria, suggesting that MBG could serve as a biomarker for renal impairment .
Case Study 2: End-Stage Renal Disease
In patients undergoing hemodialysis, elevated plasma MBG immunoreactivity was observed, correlating with the severity of kidney failure . This finding underscores the potential role of MBG in monitoring disease progression.
Q & A
Basic Research Question: What are the most reliable analytical methods for detecting and quantifying Marinobufagenin in biological samples?
Methodological Answer:
Detection and quantification of this compound require advanced analytical techniques due to its low endogenous concentration and structural similarity to other bufadienolides. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for its high specificity and sensitivity . Key considerations include:
- Sample preparation : Use solid-phase extraction (SPE) to minimize matrix interference.
- Validation : Follow FDA guidelines for accuracy, precision, and limit of detection (LOD).
- Internal standards : Isotope-labeled analogs (e.g., deuterated this compound) improve quantification accuracy .
Table 1: Comparison of Analytical Methods
Method | Sensitivity (LOD) | Specificity | Sample Volume Required |
---|---|---|---|
LC-MS/MS | 0.1 pg/mL | High | 50 µL |
ELISA | 1.0 pg/mL | Moderate | 100 µL |
HPLC-UV | 10 pg/mL | Low | 200 µL |
Advanced Research Question: How can contradictory findings on this compound’s role in hypertension pathophysiology be systematically resolved?
Methodological Answer:
Contradictions often arise from variations in experimental models (e.g., animal vs. human studies) or methodological biases. To address this:
Meta-analysis : Aggregate data from independent studies using PRISMA guidelines to identify trends .
Confounding variables : Control for sodium intake, renal function, and co-administered drugs in study designs .
Mechanistic studies : Use CRISPR-Cas9 models to isolate this compound’s interaction with Na+/K+-ATPase isoforms (e.g., α1 vs. α2 subunits) .
Cross-validation : Compare results across multiple detection platforms (e.g., LC-MS/MS vs. immunoassays) to rule out technical artifacts .
Basic Research Question: What experimental models are optimal for studying this compound’s cellular mechanisms?
Methodological Answer:
- In vitro models : Primary podocytes or renal tubular cells are ideal for studying Na+/K+-ATPase inhibition. Use serum-free media to avoid interference from endogenous steroids .
- In vivo models : Salt-sensitive rat strains (e.g., Dahl SS rats) mimic human hypertensive responses. Ensure consistency in diet (e.g., 4% NaCl) and age-matched controls .
- Dose-response curves : Establish EC₅₀ values using logarithmic dosing (0.1–100 nM) to assess threshold effects .
Advanced Research Question: How can researchers optimize this compound’s pharmacokinetic profiling for therapeutic development?
Methodological Answer:
Pharmacokinetic challenges include short half-life and tissue-specific distribution. Strategies include:
Stable isotope tracing : Use ¹⁴C-labeled this compound to track absorption and metabolism in real time .
Nanoformulation : Encapsulate this compound in lipid nanoparticles to enhance bioavailability and target renal tissues .
Population pharmacokinetics (PopPK) : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in clearance rates .
Basic Research Question: What are the ethical and practical considerations for human studies involving this compound?
Methodological Answer:
- Participant selection : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define inclusion/exclusion criteria. Prioritize hypertensive patients with confirmed elevated this compound levels .
- Informed consent : Disclose risks of blood sampling and potential off-target effects (e.g., cardiotoxicity) .
- Data transparency : Register trials on ClinicalTrials.gov and share raw data via FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Advanced Research Question: How can multi-omics approaches elucidate this compound’s systemic effects beyond renal pathways?
Methodological Answer:
Integrate transcriptomic, proteomic, and metabolomic datasets to identify novel pathways:
Transcriptomics : Use RNA-seq to map gene expression changes in cardiac fibroblasts post-treatment. Validate findings with qPCR .
Metabolomics : Apply untargeted LC-MS to profile urine metabolites, focusing on arachidonic acid and cortisol derivatives .
Network analysis : Leverage STRING or Cytoscape to visualize protein-protein interaction networks perturbed by this compound .
Basic Research Question: What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?
Methodological Answer:
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
- Multivariate analysis : Apply PCA or PLS-DA to separate dose-dependent effects from confounding variables (e.g., age, sex) .
- Power analysis : Use G*Power to determine sample sizes ensuring ≥80% statistical power .
Advanced Research Question: How can researchers address reproducibility challenges in this compound studies?
Methodological Answer:
- Pre-registration : Submit protocols to Open Science Framework (OSF) before experimentation .
- Reagent validation : Source this compound from certified suppliers (e.g., Sigma-Aldrich) and verify purity via NMR .
- Collaborative replication : Partner with independent labs using harmonized protocols (e.g., ICH guidelines) .
Eigenschaften
IUPAC Name |
5-[(1R,2S,4R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-21-8-5-15(25)12-23(21,27)10-7-17-16(21)6-9-22(2)18(11-19-24(17,22)29-19)14-3-4-20(26)28-13-14/h3-4,13,15-19,25,27H,5-12H2,1-2H3/t15-,16-,17+,18+,19+,21+,22+,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNQTHQLNRILMH-OBBGIPBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041063 | |
Record name | Marinobufagenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470-42-8 | |
Record name | Marinobufagenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Marinobufagenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Marinobufagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Marinobufagenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MARINOBUFAGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KBT25GV2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.